1-Pentanamine, 5-(phenylsulfonyl)-
Overview
Description
1-Pentanamine, 5-(phenylsulfonyl)- is a chemical compound that belongs to the class of aliphatic amines. It has a molecular formula of C11H17NO2S and an average mass of 227.323 Da .
Molecular Structure Analysis
The molecular structure of 1-Pentanamine, 5-(phenylsulfonyl)- consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from resources like ChemSpider .Physical And Chemical Properties Analysis
1-Pentanamine, 5-(phenylsulfonyl)- has a molecular weight of 227.33 g/mol. More detailed physical and chemical properties such as boiling point, melting point, and density can be found in resources like the NIST Chemistry WebBook .Scientific Research Applications
Asymmetric Synthesis of Cysteine Protease Inhibitors
Research highlights the use of "1-Pentanamine, 5-(phenylsulfonyl)-" in the asymmetric synthesis of γ-amino-functionalized vinyl sulfones, leading to cysteine protease inhibitors. This involves enantioselective amination and subsequent conversion into N-functionalized trans-(phenylsulfonyl) vinyl amines, crucial for medicinal chemistry (Evans, Shen, & Cunningham, 2022).
Development of 5-HT(2A) Receptor Antagonists
The molecule is utilized in the creation of selective 5-HT(2A) receptor antagonists, offering therapeutic potential in neurology and psychiatry. The specific compound 4-(phenylsulfonyl)piperidine serves as a basis for bioavailable, brain-penetrant antagonists (Fletcher et al., 2002).
Enhancing Properties of Polyisophthalamides
In materials science, phenylsulfonyl groups have been incorporated into polyisophthalamides, improving their solubility and thermal stability. This modification leads to better mechanical strength and water sorption properties, making them valuable in various industrial applications (Lozano et al., 1993).
Antimicrobial Surface Coatings and Inks
Compounds containing the phenylsulfonyl group, such as 1-Pentanamine, 5-(phenylsulfonyl)-, have been investigated for their antimicrobial properties when incorporated into surface coatings and printing inks. This research presents significant implications for public health and sanitation (El‐Wahab et al., 2015).
Application in Organic Synthesis and Medicinal Chemistry
Various studies demonstrate the use of phenylsulfonyl derivatives in organic synthesis, leading to the creation of novel compounds with potential medicinal applications. This includes the synthesis of N-functionalized vinyl amines, pyrazolopyrimidines, and triazole derivatives, contributing to drug discovery and development (Ito, Tanaka, & Kakehi, 1982); (Flynn, Zabrowski, & Nosal, 1992); (Williams & Fu, 2010); (Toja et al., 1991).
properties
IUPAC Name |
5-(benzenesulfonyl)pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOECVAVANOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanamine, 5-(phenylsulfonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.